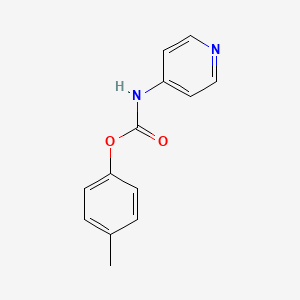

(4-Methylphenyl) N-pyridin-4-ylcarbamate

Description

(4-Methylphenyl) N-pyridin-4-ylcarbamate is a carbamate derivative featuring a 4-methylphenyl group attached to a pyridin-4-ylcarbamate scaffold. Extending this methodology, this compound is likely synthesized using 4-methylphenyl chloroformate and 4-aminopyridine under similar conditions. Carbamates of this class are of interest due to their structural versatility, which allows modulation of physicochemical and biological properties through substituent variations .

Properties

IUPAC Name |

(4-methylphenyl) N-pyridin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-2-4-12(5-3-10)17-13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVBOGPFSFAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl) N-pyridin-4-ylcarbamate typically involves the reaction of 4-methylphenyl isocyanate with 4-aminopyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl) N-pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-Methylphenyl) N-pyridin-4-ylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methylphenyl) N-pyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Selected Carbamates and Pyridine Derivatives

Key Observations:

- Molecular Weight : Derivatives with bulkier substituents (e.g., oxazolo-pyrimidine in ) exhibit higher molecular weights (~340–545 g/mol) compared to simpler carbamates like benzyl N-(4-pyridyl)carbamate (256.27 g/mol). The target compound is expected to have a molecular weight near 260 g/mol, similar to benzyl derivatives .

- Melting Points : Chlorinated pyridine derivatives () show elevated melting points (268–287°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking). Carbamates with flexible substituents (e.g., benzyl groups) may exhibit lower melting points due to reduced crystallinity .

- Lipophilicity (Log P) : The 4-methylphenyl group increases lipophilicity compared to unsubstituted phenyl groups. For example, 2-(4-methylphenyl)indolizine has a log P of 3.73, while benzyl carbamates (log P ~1.98) are less lipophilic. The target compound’s log P is estimated to be ~3.0, balancing solubility and membrane permeability .

Crystallographic and Structural Comparisons

- Crystal Packing : Halogen-substituted imidazole-4-imines () exhibit triclinic crystal systems (space group P-1) with significant dihedral angles (~56°) between aromatic planes. Weak interactions (C–H⋯N and C–H⋯X) stabilize the lattice, a feature likely shared by this compound due to its aromatic and carbamate moieties .

- Hydrogen Bonding: In benzyl N-(4-pyridyl)carbamate (), N–H⋯N hydrogen bonds and C–O⋯O–C interactions (3.06 Å) dominate packing.

Pharmacological and Drug-Likeness Profiles

Table 2: Bioactivity and Drug-Likeness Comparisons

Key Observations:

- Drug-Likeness : Carbamates with methylphenyl groups (e.g., 2-(4-methylphenyl)indolizine) show favorable log P (3.73) and moderate solubility, aligning with Lipinski’s rules. The target compound’s drug-likeness may be comparable, though solubility limitations (common in carbamates) could require formulation optimization .

Biological Activity

Overview

(4-Methylphenyl) N-pyridin-4-ylcarbamate, with the CAS number 1993323-61-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

The synthesis of this compound typically involves the reaction between 4-methylphenyl isocyanate and 4-aminopyridine. The reaction is conducted in organic solvents like dichloromethane or toluene under controlled temperatures (0°C to 25°C) to optimize yield and purity. This compound features both a pyridine ring and a phenyl group, which contribute to its unique chemical properties and reactivity compared to other carbamates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, influencing various biochemical pathways. For instance, it can bind to an enzyme's active site, altering its activity and affecting downstream processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through modulation of cell signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to metabolic pathways, making it a candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of pyridine-based compounds, including this compound, exhibited significant inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. The structure–activity relationship (SAR) analysis revealed that modifications in the substituents could enhance potency .

- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory potential of similar compounds in reducing cytokine production in vitro, suggesting that this compound could also exert similar effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Methylphenyl) N-phenylcarbamate | Contains phenyl group only | Moderate enzyme inhibition |

| (4-Methylphenyl) N-methylcarbamate | Methyl substitution on nitrogen | Limited biological activity |

| This compound | Pyridine and phenyl groups | Strong anticancer and anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methylphenyl) N-pyridin-4-ylcarbamate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves coupling 4-methylphenol with pyridin-4-yl isocyanate or a chloroformate derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly affect yield. For example, using anhydrous tetrahydrofuran (THF) under reflux with a catalytic base like triethylamine can enhance carbamate bond formation . Purity is verified via HPLC (≥98%) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and torsion angles. Programs like SHELXL refine structural models, while ORTEP-III generates molecular diagrams .

- Spectroscopy : and NMR identify functional groups (e.g., carbamate carbonyl at ~155 ppm in NMR). IR spectroscopy confirms N–H (~3300 cm) and C=O (~1700 cm) stretches .

- HPLC-MS : Validates purity and molecular weight (e.g., m/z = 258 for [M+H]) .

Q. What are the key challenges in achieving high crystallinity for this compound, and how can they be addressed?

- Methodological Answer : Poor crystallinity often arises from flexible carbamate linkages or π-π stacking disruptions. Recrystallization in mixed solvents (e.g., ethanol/dichloromethane) promotes ordered packing. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to guide solvent selection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 optimizes geometries using B3LYP/6-311+G(d,p) basis sets .

- Molecular Docking : Autodock Vina simulates binding to biological targets (e.g., enzymes or receptors). Pyridin-4-yl groups may interact with aromatic residues via π-stacking, while carbamate moieties form hydrogen bonds .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer :

- Data Reconciliation : If NMR signals conflict with XRD data (e.g., unexpected tautomerism), variable-temperature NMR or dynamic XRD studies detect conformational flexibility .

- Multi-Technique Validation : Cross-validate using complementary methods (e.g., Raman spectroscopy for crystal packing vs. solution-state NMR for dynamic behavior) .

Q. How does the electronic environment of the pyridin-4-yl group influence the carbamate’s stability under acidic/basic conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Monitor hydrolysis via LC-MS at varying pH. Pyridin-4-yl’s electron-withdrawing effect accelerates base-catalyzed carbamate cleavage. Activation energy () is calculated using Arrhenius plots from kinetic data .

- Spectroelectrochemistry : Cyclic voltammetry identifies redox-active sites (e.g., pyridine ring oxidation at ~1.2 V vs. Ag/AgCl) that correlate with stability .

Q. What are the implications of non-covalent interactions (e.g., hydrogen bonding, π-stacking) on the compound’s supramolecular assembly?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies interaction fingerprints (e.g., C–H⋯O vs. N–H⋯N bonds). For example, N–H⋯N hydrogen bonds between carbamate and pyridine groups stabilize layered crystal packing .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with intermolecular forces. Stronger H-bonding networks increase decomposition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.